5-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3-thiazole
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Overview
Description
5-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with an octahydrocyclopenta[c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the octahydrocyclopenta[c]pyrrole moiety, followed by its functionalization and subsequent cyclization with a thiazole precursor .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalytic agents, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
5-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Industry: Used in the development of new materials with specific electronic or mechanical properties
Mechanism of Action
The mechanism by which 5-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3-thiazole exerts its effects is related to its ability to interact with specific molecular targets. This interaction can involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Octahydrocyclopenta[c]pyrrole: Shares the core structure but lacks the thiazole ring.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
5-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3-thiazole is unique due to its combined structural features, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C11H16N2S |
---|---|
Molecular Weight |
208.33 g/mol |
IUPAC Name |
5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C11H16N2S/c1-2-9-5-13(6-10(9)3-1)7-11-4-12-8-14-11/h4,8-10H,1-3,5-7H2 |
InChI Key |
IDMHDGSVRJLNJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2C1)CC3=CN=CS3 |
Origin of Product |
United States |
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